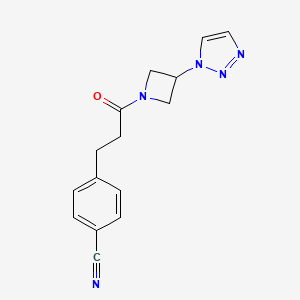![molecular formula C13H11BrClNO B2881755 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol CAS No. 1232785-94-2](/img/structure/B2881755.png)
4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol” is a chemical compound with the molecular formula C13H11BrClNO . It is also known as Bromochlorophene (BCP) and is widely used in various fields of research.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom, a chlorine atom, a phenol group, and an amino group attached to a benzene ring . The average mass of the molecule is 312.590 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 310.57 g/mol . More detailed properties are not available in the current resources.Applications De Recherche Scientifique
Environmental Toxicity and Biodegradability
Research indicates that halogenated phenols, including those with bromo and chloro substituents, have been evaluated for their anaerobic biodegradability and toxicity. Such studies are crucial for understanding the environmental impact and fate of these compounds in anoxic conditions. For instance, certain substituted phenols have shown complete mineralization at lower concentrations, while higher substitutions on the phenolic ring resulted in increased recalcitrance and toxicity, affecting methanogenesis in anaerobic conditions (O'Connor & Young, 1989).
Analytical Chemistry and Environmental Monitoring
The detection and quantification of priority phenolic compounds, including various halogenated phenols, in water and industrial effluents have been addressed through advanced analytical techniques. This research is vital for monitoring environmental pollutants and assessing the efficiency of water treatment processes (Castillo, Puig, & Barceló, 1997).
Synthesis and Structural Characterization
The synthesis and structural analysis of compounds structurally similar to 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol have been explored, providing insights into their chemical properties and potential applications. For example, Schiff base compounds with bromo and chloro substituents have been synthesized and characterized, showing significant antibacterial activities. Such studies contribute to the development of new materials and bioactive molecules (Wang, Nong, Sht, & Qi, 2008).
Corrosion Inhibition
Aminophenols and related compounds have been investigated as corrosion inhibitors for metals in acidic media. The structure-activity relationship, confirmed through both experimental and theoretical studies, highlights the potential of these compounds in protecting metals against corrosion, which is relevant for industrial applications (Boughoues et al., 2020).
Molecular Interactions and Catalytic Activities
The interaction of phenol-based ligands with metal ions has been studied, revealing the formation of complexes with potential catalytic activities. These insights are crucial for the development of novel catalysts in organic synthesis and environmental remediation processes (Koval et al., 2004).
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-2-{[(3-chlorophenyl)amino]methyl}phenol are currently unknown. This compound is a biochemical used for proteomics research
Mode of Action
It’s known that the compound is involved in proteomics research , which suggests it may interact with proteins or enzymes in the cell. The specifics of these interactions and the resulting changes in cellular function are areas of ongoing research.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it interacts with one or more proteins, potentially affecting the pathways in which those proteins are involved
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. As a biochemical used in research , its bioavailability, metabolism, and excretion are likely to be dependent on the specific experimental conditions under which it is used.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with and the cellular context in which it is used.
Propriétés
IUPAC Name |
4-bromo-2-[(3-chloroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-7,16-17H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDGCWSRFPMCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NCC2=C(C=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,4-dimethoxyphenethyl)-4-(6-((2-fluorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2881675.png)
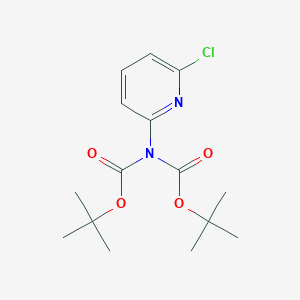
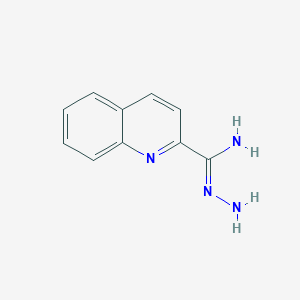
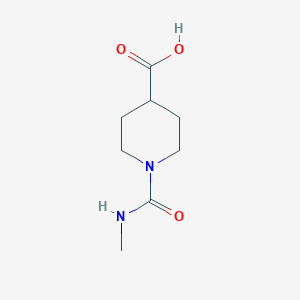
![2-Chloro-1-[4-(3-phenoxypropanoyl)piperazin-1-yl]propan-1-one](/img/structure/B2881679.png)
![1-methyl-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B2881681.png)

![2-(3,4-Dimethoxyphenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2881684.png)

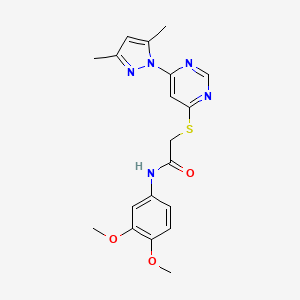
![1-[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-(2,4-dichlorophenoxy)-1-propanone](/img/structure/B2881691.png)
![5-((3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2881694.png)
